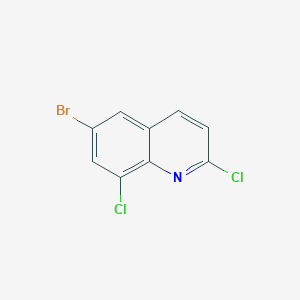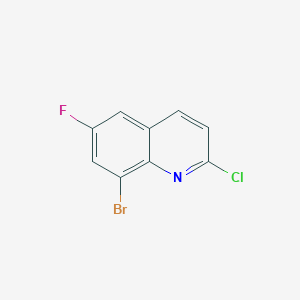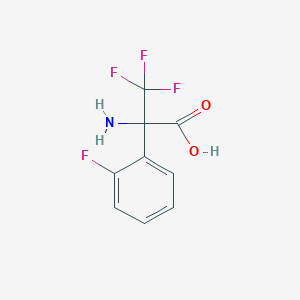![molecular formula C9H10F3NO B1528855 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline CAS No. 1528311-07-0](/img/structure/B1528855.png)
2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline
Vue d'ensemble
Description
2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline, also known as 2-(trifluoromethoxy)aniline, is an organic compound containing an aniline group and a trifluoromethoxy group. It is a colorless liquid with a sweet odor and is used in a variety of applications, including in the synthesis of pharmaceuticals, dyes, and fragrances. 2-(Trifluoromethoxy)aniline is also used as a reagent for the synthesis of other compounds and as a catalyst for various reactions.
Applications De Recherche Scientifique
Corrosion Inhibition
2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline derivatives, specifically aromatic epoxy monomers, have been investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds, characterized through various spectroscopy techniques, demonstrated significant inhibition efficiency, attributed to their adsorption on the metal surface following the Langmuir isotherm model. Computational studies further supported these findings, providing insights into the molecular interactions and adsorption energies involved (Dagdag et al., 2019).
Electrocatalysis Optimization
In the context of enhancing electrocatalytic activities, particularly for the oxygen evolution reaction (OER), aniline-based compounds have been used as capping agents to optimize the morphology of mixed-metal oxide films. This approach has led to the development of high-surface-area films with improved mass activity, showcasing the potential of such organic compounds in fine-tuning the properties of electrocatalysts (Bates et al., 2016).
Electronic and Structural Analysis
The structural and electronic properties of 2-(trifluoromethyl)aniline derivatives have been extensively studied using spectroscopic techniques and quantum chemical calculations. These studies reveal the significant impact of substituent groups on the benzene ring, affecting molecular structure, vibrational frequencies, and electronic properties. Such insights are crucial for understanding the reactivity and potential applications of these compounds in various fields (Arjunan et al., 2011).
Synthetic Applications
The chemistry of 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline and its derivatives is pivotal in synthesizing various fluorine-containing molecules and heterocyclic compounds. Innovations in this area include the development of visible-light-promoted radical C-H trifluoromethylation techniques, enabling the efficient synthesis of biologically active compounds and serving as versatile building blocks for further chemical transformations (Xie et al., 2014).
Propriétés
IUPAC Name |
2-(1,1,1-trifluoropropan-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(9(10,11)12)14-8-5-3-2-4-7(8)13/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZFSCHMAQIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)
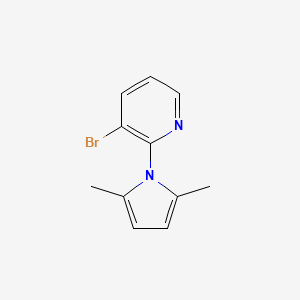
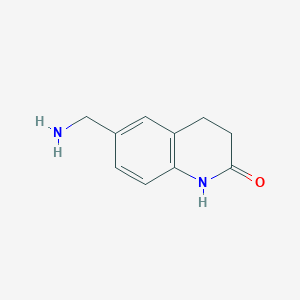
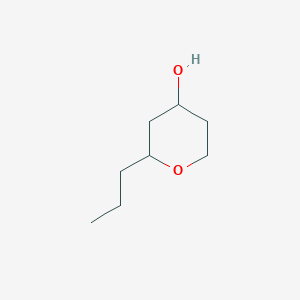
![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)
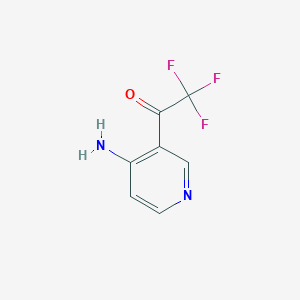
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)
![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)
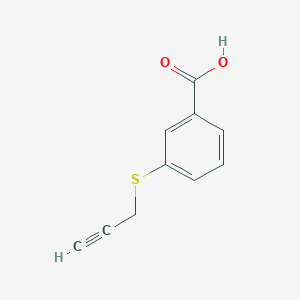
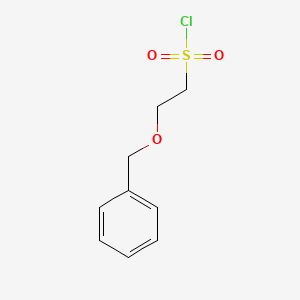
![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)
